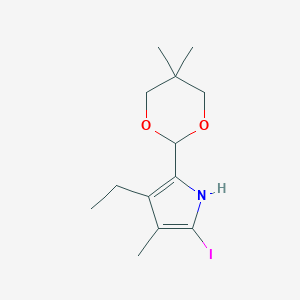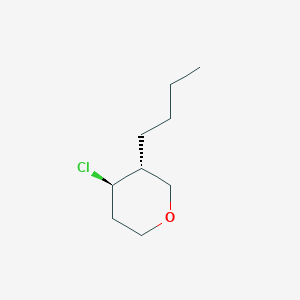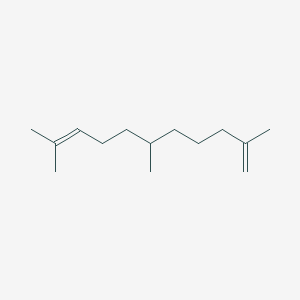![molecular formula C17H17F3OS B14595913 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 61166-78-7](/img/structure/B14595913.png)
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is an organic compound that features a benzene ring substituted with a methyl group, a propylsulfanyl group, and a trifluoromethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including:
Formation of the Propylsulfanyl Group: This can be achieved by reacting a suitable thiol with a propyl halide under basic conditions.
Introduction of the Trifluoromethylphenoxy Group: This step might involve a nucleophilic aromatic substitution reaction where a trifluoromethylphenol reacts with a halogenated benzene derivative.
Final Assembly: The final compound is assembled by coupling the intermediate products under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenyl]benzene: Similar structure but without the oxygen atom in the phenoxy group.
1-Methyl-2-(propylsulfanyl)-4-[4-(fluoromethyl)phenoxy]benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties such as increased lipophilicity and metabolic stability.
Propiedades
Número CAS |
61166-78-7 |
|---|---|
Fórmula molecular |
C17H17F3OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-methyl-2-propylsulfanyl-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H17F3OS/c1-3-10-22-16-11-15(7-4-12(16)2)21-14-8-5-13(6-9-14)17(18,19)20/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
KPFGQUWBKVKCQG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


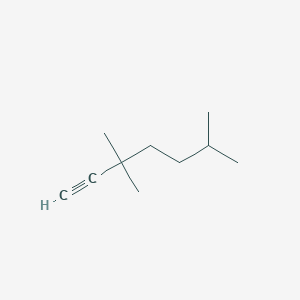
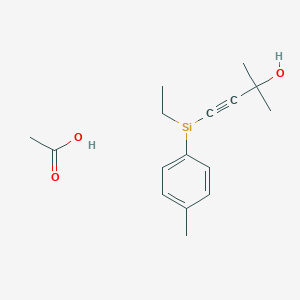


![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
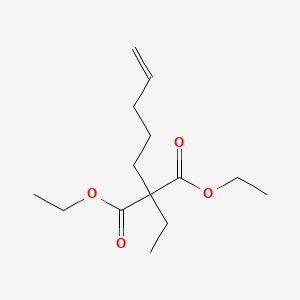
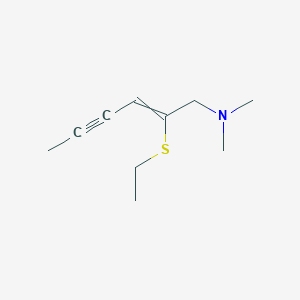
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

